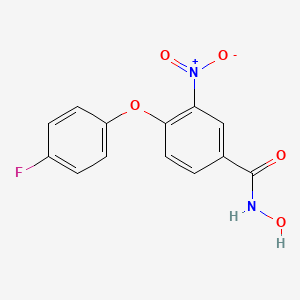

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a fluorophenoxy group, a nitro group, and a hydroxy group

Métodos De Preparación

The synthesis of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the nitration of 4-fluorophenol to obtain 4-fluoro-3-nitrophenol. This intermediate is then reacted with 4-fluorophenol in the presence of a base to form 4-(4-fluorophenoxy)-3-nitrophenol. The final step involves the conversion of this intermediate to this compound through a reaction with hydroxylamine under acidic conditions.

Análisis De Reacciones Químicas

Core Benzamide Formation

The benzamide core (3-nitrobenzamide) is typically synthesized via amide coupling. For example:

-

4-Nitrobenzoyl chloride reacts with amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) in dichloromethane with triethylamine as a base, followed by purification via column chromatography .

-

Nucleophilic aromatic substitution may introduce the fluorophenoxy group. Nitro groups are strong electron-withdrawing groups, activating ortho/para positions for substitution. For instance, 4-iodo-3-nitrobenzoic acid undergoes O-alkylation with trimethyl orthoacetate to form methyl esters, which are then converted to amides .

N-Hydroxylation

The N-hydroxy group could be introduced via oxidation of the amide nitrogen (e.g., using peracetic acid or other oxidizing agents). Analogous N-hydroxy amides are known to undergo rearrangements under acidic or basic conditions, potentially leading to elimination products .

Amide Bond Cleavage

-

Pathway 1 : Cleavage of the amide bond yields fragments such as the 4-nitrobenzylidyne oxonium cation (m/z 150) and the 2-(3-chlorophenyl)ethan-1-aminium cation (m/z 139) .

-

Pathway 2 : Breaking the sigma bond between the amide bond and the α-carbon generates the 4-nitrobenzamidic cation (m/z 167) .

Phenoxyl Group Stability

The fluorophenoxy group (C₆H₄F-O-) may undergo:

-

Hydrolysis : Under acidic/basic conditions, resulting in phenol derivatives.

-

Electrophilic aromatic substitution : Directed by the fluorine atom, which is ortho/para-directing but deactivating due to its electronegativity.

Stability and Reactivity

Biological and Analytical Insights

-

In vivo stability : Amide bonds in nitrobenzamides are sensitive to pH and enzymatic hydrolysis. For example, 4b (with an amide directly attached to a benzene ring) showed higher reactivity with enteropeptidase due to electron-withdrawing effects .

-

MS Fragmentation : Analogous compounds exhibit characteristic ions (e.g., m/z 150, 167) via amide bond cleavage and rearrangement .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide typically involves the reaction of 4-fluorophenol with appropriate nitro and hydroxyl derivatives. The compound's structure includes a fluorinated aromatic ring, which enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their inhibitory effects on various cancer cell lines. A notable study demonstrated that modifications in the nitro group position can alter the compound's cytotoxicity against cancer cells, making it a candidate for further development in cancer therapeutics .

Antitubercular Properties

Research has also highlighted the potential of this compound in combating tuberculosis. In vitro assays have shown that related compounds exhibit moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The most effective derivatives were identified as promising leads for antitubercular drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic processes. For example, it has been shown to inhibit enteropeptidase activity, which is crucial in digestive enzyme activation. This inhibition could lead to therapeutic applications in obesity management by altering protein digestion and absorption .

Case Study 1: Cancer Cell Line Evaluation

A series of experiments evaluated the effects of this compound derivatives on human cancer cell lines. The results indicated that specific modifications to the benzamide structure significantly enhanced cytotoxicity, suggesting that further optimization could yield more effective anticancer agents.

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| 4a | 32 | Breast |

| 4b | 13 | Lung |

| 4c | 65 | Colon |

This table summarizes the inhibitory concentration values for different compounds tested against various cancer types, illustrating the compound's potential in oncology.

Case Study 2: Antitubercular Activity

In a study assessing antitubercular activity, derivatives of this compound were screened against M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL, demonstrating efficacy against both wild-type and rifampin-resistant strains.

| Derivative | MIC (μg/mL) | Resistance Type |

|---|---|---|

| Compound A | 4 | Wild-type |

| Compound B | 8 | Rifampin-resistant |

This data highlights the potential of these compounds as affordable antitubercular agents.

Mecanismo De Acción

The mechanism of action of 4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the hydroxy group play crucial roles in these interactions, potentially leading to the inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide can be compared with other similar compounds, such as:

4-(4-chlorophenoxy)-N-hydroxy-3-nitrobenzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with biological targets.

4-(4-fluorophenoxy)-N-hydroxy-3-aminobenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Actividad Biológica

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H10FNO4

- Molecular Weight : 273.22 g/mol

- Key Functional Groups :

- Nitro group (-NO2)

- Hydroxy group (-OH)

- Fluorophenoxy group (-O-C6H4F)

The presence of these functional groups suggests that the compound may interact with various biological targets, influencing its pharmacological profile.

Research indicates that compounds with similar structures often exhibit diverse biological activities, acting through multiple mechanisms:

- Antioxidant Activity : The nitro and hydroxy groups may contribute to its ability to scavenge free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease pathways, such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial activity for this compound.

Antimicrobial Activity

A study on thiazole derivatives indicated that compounds with similar structures exhibited significant antimicrobial effects. The presence of the fluorophenoxy group is believed to enhance the interaction with microbial targets.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity | |

| 2-Methylbenzothiazole | Antimicrobial | |

| 3,4-Dimethoxybenzaldehyde | Anticancer |

Neuroprotective Effects

Research has shown that compounds containing piperazine and thiazole structures can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The ability to modulate nitric oxide levels suggests therapeutic potential in treating conditions like Parkinson's disease.

Acetylcholinesterase Inhibition

AChE inhibition studies reveal promising results for compounds structurally similar to this compound. This inhibition is particularly relevant for cognitive enhancement therapies in Alzheimer's disease.

Case Studies

- Neuroprotective Study : A derivative of this compound was evaluated for its effects on neurodegenerative models, showing a significant reduction in neuronal cell death induced by oxidative stress.

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited moderate activity against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins. Results indicate strong binding affinities with AChE, supporting its potential use in therapeutic applications for cognitive disorders.

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)-N-hydroxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O5/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(17)15-18)7-11(12)16(19)20/h1-7,18H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJLPAFNHJCMJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)NO)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.